PROTAC GPX4 degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

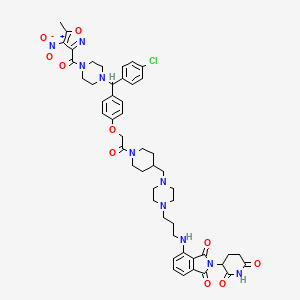

Molecular Formula |

C50H57ClN10O10 |

|---|---|

Molecular Weight |

993.5 g/mol |

IUPAC Name |

4-[3-[4-[[1-[2-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]acetyl]piperidin-4-yl]methyl]piperazin-1-yl]propylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C50H57ClN10O10/c1-32-45(61(68)69)44(54-71-32)50(67)59-28-26-58(27-29-59)46(34-6-10-36(51)11-7-34)35-8-12-37(13-9-35)70-31-42(63)57-20-16-33(17-21-57)30-56-24-22-55(23-25-56)19-3-18-52-39-5-2-4-38-43(39)49(66)60(48(38)65)40-14-15-41(62)53-47(40)64/h2,4-13,33,40,46,52H,3,14-31H2,1H3,(H,53,62,64) |

InChI Key |

HMSNFNLFZRKDIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)OCC(=O)N4CCC(CC4)CN5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=C(C=C9)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of PROTAC GPX4 Degrader-1: A Technical Guide to Inducing Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue for targeting cancers resistant to conventional therapies. At the heart of this pathway lies Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that functions as a critical guardian against ferroptosis by neutralizing lipid hydroperoxides. The strategic removal of GPX4 from cancer cells presents a compelling strategy to induce ferroptotic cell death. Proteolysis targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This technical guide provides an in-depth exploration of the mechanism of action of PROTAC GPX4 degrader-1, a pioneering molecule in this class, and its implications for cancer therapy.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to GPX4, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a flexible linker connecting the two. The primary mechanism of action involves the formation of a ternary complex between GPX4, the PROTAC, and the E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine (B10760008) residues on the surface of GPX4. This polyubiquitination marks GPX4 for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery.[1][2]

Some GPX4 degraders, such as ZX703, have also been shown to induce GPX4 degradation through the autophagy-lysosome pathway, indicating a dual mechanism of action.[1][3] This involves the sequestration of the target protein within autophagosomes, which then fuse with lysosomes for degradation. The co-treatment with proteasome inhibitors like MG132 and lysosome inhibitors like chloroquine (B1663885) (CQ) can almost completely block the degradation of GPX4, confirming the involvement of both pathways for certain degraders.[1]

The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), a key initiating event in ferroptosis.[1][3] This oxidative stress overwhelms the cell's antioxidant capacity, leading to membrane damage and ultimately, cell death.

Quantitative Analysis of GPX4 Degraders

The efficacy of PROTAC GPX4 degraders is typically quantified by their degradation capability (DC50 and Dmax) and their anti-proliferative effects (IC50). The DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax is the maximum degradation achieved. The IC50 value indicates the concentration required to inhibit cell growth by 50%. Below is a summary of the reported quantitative data for various PROTAC GPX4 degraders.

| Degrader Name | GPX4 Ligand | E3 Ligase Ligand | DC50 (µM) | Dmax (%) | IC50 (µM) | Cell Line | Reference(s) |

| This compound (DC-2) | ML210 | CRBN | 0.03 | Not Reported | 0.1 | HT1080 | [2][4] |

| ZX703 (5i) | ML210 | VHL | 0.135 | 86 | 0.435 | HT1080 | [1][5][6] |

| GDC-11 | ML162 | CRBN | >10 (33% degradation at 10 µM) | Not Reported | 11.69 | Not Specified | [7][8] |

| PROTAC GPX4 degrader-2 (18a) | RSL3 | cIAP | 1.68 (48h) | 85 (48h) | 2.37 | HT1080 | [9][10] |

| PROTAC GPX4 degrader-3 | Not Specified | Not Specified | 0.019 (24h) | Not Reported | 0.024 | HT1080 | [11] |

| PROTAC GPX4 degrader-4 | Not Specified | Not Specified | 0.00532 | Not Reported | 0.09 (RT4), 2.97 (T24), 7.58 (J82) | RT4, T24, J82 | [12] |

| PROTAC GPX4 degrader-5 | Not Specified | Hydrophobic tag | 0.028 | Not Reported | Not Reported | Not Specified | [12] |

| GDCNF-11 | Not Specified | HSP90 | 0.08 | Not Reported | Not Reported | HT1080 | [13] |

Experimental Protocols

Cell Culture

-

Cell Lines: Human fibrosarcoma cell line HT1080 is commonly used for evaluating GPX4 degraders.[4][6] Other cancer cell lines such as DU145 (prostate cancer) can also be utilized.[3]

-

Media: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for GPX4 Degradation

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC GPX4 degrader for a specified duration (e.g., 12, 24, or 48 hours).[4][6]

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GPX4 (e.g., rabbit anti-GPX4) overnight at 4°C. A primary antibody against a housekeeping protein like GAPDH or β-actin should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the extent of GPX4 degradation relative to the loading control.

Cell Viability Assay (e.g., CCK-8 or MTT Assay)

-

Cell Seeding: Seed cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC GPX4 degrader for a specified period (e.g., 24, 48, or 72 hours).[6]

-

Assay Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizing the Molecular Machinery and Cellular Consequences

To better understand the complex processes involved in PROTAC-mediated GPX4 degradation and the subsequent induction of ferroptosis, the following diagrams illustrate the key signaling pathways and experimental workflows.

Figure 1: Mechanism of Action of this compound.

Figure 2: Experimental Workflow for Western Blot Analysis.

Figure 3: Induction of Ferroptosis by GPX4 Degradation.

Conclusion

This compound and subsequent molecules in its class represent a powerful and innovative strategy for inducing ferroptosis in cancer cells. By harnessing the cell's own protein degradation machinery, these molecules can effectively eliminate a key defense mechanism against oxidative stress, leading to targeted cell death. The in-depth understanding of their mechanism of action, coupled with robust quantitative analysis and detailed experimental protocols, provides a solid foundation for researchers and drug developers to further explore and optimize this promising therapeutic approach. As research progresses, the targeted degradation of GPX4 holds the potential to overcome drug resistance and offer new hope for patients with challenging cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biorbyt.com [biorbyt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

The Takedown of a Ferroptosis Gatekeeper: A Technical Guide to PROTAC GPX4 Degrader-1 and Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of PROTAC GPX4 degrader-1, a pioneering molecule in the targeted degradation of Glutathione Peroxidase 4 (GPX4), a critical regulator of ferroptosis. By elucidating its mechanism of action and providing detailed experimental methodologies, this document serves as a comprehensive resource for researchers aiming to harness the therapeutic potential of ferroptosis induction in oncology and other disease areas.

Introduction: Targeting the Untargetable

Ferroptosis, an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides, has emerged as a promising therapeutic strategy, particularly for cancers resistant to conventional therapies.[1] The selenoenzyme GPX4 is the central gatekeeper of this pathway, reducing lipid hydroperoxides to non-toxic lipid alcohols.[1] Consequently, the direct inhibition or degradation of GPX4 represents a key therapeutic vulnerability.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel modality for targeting proteins for degradation.[2] They function by hijacking the cell's ubiquitin-proteasome system to selectively eliminate a protein of interest. This guide focuses on this compound (also known as DC-2), a molecule designed to specifically induce the degradation of GPX4 and trigger ferroptosis.[3]

Mechanism of Action: A Tripartite Alliance for Degradation

This compound operates by forming a ternary complex between GPX4 and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of GPX4, marking it for recognition and subsequent degradation by the proteasome. The depletion of GPX4 disables the cell's primary defense against lipid peroxidation, leading to an accumulation of lipid reactive oxygen species (ROS) and culminating in ferroptotic cell death.

References

The Discovery and Synthesis of PROTAC GPX4 Degrader-1: A Technical Guide

This guide provides a detailed overview of the discovery, synthesis, and mechanism of action of PROTAC GPX4 degrader-1, also known as DC-2. This molecule represents a significant advancement in the field of targeted protein degradation, specifically for inducing ferroptosis in cancer cells by targeting the key antioxidant enzyme, Glutathione (B108866) Peroxidase 4 (GPX4).

Introduction: Targeting GPX4-Mediated Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] Glutathione Peroxidase 4 (GPX4) is a central negative regulator of ferroptosis.[5] It functions by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from membrane damage and subsequent death. In various cancer types, elevated GPX4 expression is observed, contributing to therapy resistance.[1] Consequently, the targeted inhibition or degradation of GPX4 has emerged as a promising therapeutic strategy to induce ferroptosis selectively in cancer cells.[2][3][4]

PROTAC Technology: A New Modality for Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][6] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI.[6] This "tag" marks the protein for degradation by the proteasome.[6] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple protein targets.[6]

Discovery and Design of this compound (DC-2)

This compound (DC-2) was developed as a potent and specific degrader of GPX4.[7][8] The design strategy was based on a known covalent GPX4 inhibitor, ML210, which served as the warhead for targeting GPX4.[2][4][8] The discovery of DC-2 involved the synthesis of a series of PROTACs using ML210 as the GPX4-binding ligand, connected via different linkers to a ligand for an E3 ligase.[2][3] Through this systematic approach, DC-2 was identified as a highly effective degrader.[8]

Mechanism studies revealed that DC-2 induces the degradation of GPX4 through both the ubiquitin-proteasome pathway and the autophagy-lysosome pathway.[2][4][8] This dual mechanism contributes to its potent activity in reducing cellular GPX4 levels, leading to the accumulation of lipid reactive oxygen species (ROS) and ultimately inducing ferroptosis in cancer cells.[2][4][8]

Quantitative Data Summary

The biological activity of this compound (DC-2) has been characterized in various cancer cell lines. The key quantitative data is summarized in the table below.

| Compound Name | Target | Cell Line | DC₅₀ (μM) | IC₅₀ (μM) | Reference |

| This compound (DC-2) | GPX4 | HT1080 | 0.03 | 0.1 | [7][8] |

-

DC₅₀ (Degradation Concentration 50): The concentration of the degrader required to reduce the level of the target protein by 50%.

-

IC₅₀ (Inhibitory Concentration 50): The concentration of the drug that inhibits a specific biological or biochemical function by 50%.

Signaling and Experimental Workflow Diagrams

GPX4-Regulated Ferroptosis Pathway

The following diagram illustrates the central role of GPX4 in the ferroptosis pathway. GPX4 detoxifies lipid peroxides, thereby preventing their accumulation and subsequent cell death. System xc- transports cystine into the cell, which is a precursor for glutathione (GSH) synthesis. GSH is a necessary cofactor for GPX4 activity. Ferroptosis inducers can inhibit this pathway at various points, leading to lipid ROS accumulation and cell death.

References

- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharma.co.uk [biopharma.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to PROTAC GPX4 Degrader-1 and E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic modality, offering the potential to address previously "undruggable" targets. This guide focuses on PROTACs designed to degrade Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the prevention of ferroptosis, a form of iron-dependent regulated cell death. Degradation of GPX4 presents a compelling strategy for inducing ferroptosis in cancer cells, a mechanism distinct from traditional apoptosis-based therapies.

This technical document provides a comprehensive overview of a specific PROTAC, referred to herein as PROTAC GPX4 degrader-1 (also known as DC-2), and other notable GPX4 degraders. We will delve into their mechanism of action, the recruitment of E3 ubiquitin ligases, quantitative efficacy data, and detailed experimental protocols for their characterization.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), in this case, GPX4, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein. The polyubiquitinated GPX4 is then recognized and degraded by the 26S proteasome.[1][2] Some GPX4 degraders have also been shown to utilize the autophagy-lysosome pathway for degradation.[3][4]

The degradation of GPX4 disrupts its function in reducing lipid hydroperoxides to lipid alcohols, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[3][5][6]

E3 Ligase Recruitment: The Key to Degradation

The choice of E3 ligase is a critical aspect of PROTAC design, influencing degradation efficiency, selectivity, and potential tissue specificity. While the human genome encodes over 600 E3 ligases, only a handful have been effectively hijacked for PROTAC development, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most common.[7][8][9]

This compound (DC-2) exemplifies a CRBN-recruiting degrader.[3] Other developed GPX4 degraders have successfully utilized the VHL E3 ligase, such as ZX703 (5i) , or even the cellular inhibitor of apoptosis protein (cIAP).[3][10] The selection of the E3 ligase can impact the stability and oral bioavailability of the PROTAC, with VHL-recruiting PROTACs sometimes offering advantages in these aspects.[3][11]

Quantitative Data Summary

The efficacy of PROTAC GPX4 degraders is typically assessed by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) in cell viability assays. The following table summarizes available quantitative data for prominent GPX4 degraders.

| PROTAC Name | Target Ligand (Warhead) | E3 Ligase Recruited | Cell Line | DC50 | Dmax | IC50 | Citation(s) |

| This compound (DC-2) | ML210 | Cereblon (CRBN) | HT1080 | 0.03 µM (24h) | >90% | 0.1 µM | [12][13] |

| ZX703 (5i) | ML210 | von Hippel-Lindau (VHL) | HT1080 | 0.135 µM | >80% (at 12h) | Not Reported | [3] |

| PROTAC GPX4 degrader-2 (18a) | RSL3 | cIAP | HT1080 | 1.68 µM (48h) | 85% | 2.37 µM | [10][14] |

| GDC-11 | ML162 derivative | Cereblon (CRBN) | Not Specified | 33% degradation at 10 µM | Not Reported | 11.69 µM | Not directly cited |

| GDCNF-11 | Not Specified | HSP90-dependent | HT-1080 | 0.08 µM | Not Reported | Not Reported | [15] |

Experimental Protocols

Characterizing the activity of a PROTAC GPX4 degrader involves a series of biochemical and cell-based assays to confirm its mechanism of action and quantify its efficacy.

Western Blotting for GPX4 Degradation

This is a fundamental assay to visualize and quantify the reduction in GPX4 protein levels following PROTAC treatment.

Materials:

-

HT1080 cells (or other relevant cell line)

-

This compound (or other degrader)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GPX4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed HT1080 cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.003-1 µM for DC-2) or a time-course at a fixed concentration for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize GPX4 levels to the loading control and express as a percentage of the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of GPX4 in a cell-free system.

Materials:

-

Recombinant human E1 (UBE1), E2 (e.g., UBE2D2), and E3 ligase complex (e.g., CUL4-DDB1-CRBN-RBX1)

-

Recombinant human GPX4 protein

-

Human recombinant ubiquitin

-

ATP

-

10X Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

-

PROTAC GPX4 degrader

-

SDS-PAGE gels, anti-GPX4 antibody, and Western blotting reagents

Protocol:

-

Reaction Setup: Prepare a master mix containing 1X ubiquitination buffer, ATP, ubiquitin, E1, and E2 enzymes.

-

Aliquot the master mix into reaction tubes.

-

Add the recombinant GPX4 protein and the E3 ligase complex.

-

Add the PROTAC at various concentrations (a no-PROTAC control is essential).

-

Incubate the reactions at 37°C for 1-2 hours.

-

Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-GPX4 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated GPX4 indicates successful PROTAC-mediated ubiquitination.

Ternary Complex Formation Assays

Demonstrating the formation of the GPX4-PROTAC-E3 ligase ternary complex is crucial for confirming the PROTAC's mechanism of action. Several biophysical techniques can be employed.

-

In Vitro Pull-down Assay: [16][17] This method uses a tagged protein (either GPX4 or the E3 ligase) to pull down the other components of the ternary complex in the presence of the PROTAC. The pulled-down proteins are then detected by Western blotting.

-

Surface Plasmon Resonance (SPR): [18] SPR can measure the binding affinities and kinetics of the binary (PROTAC to GPX4 or E3 ligase) and ternary complexes in real-time.

-

Fluorescence Polarization (FP): [19][20] FP assays can be used to determine the binding affinity of the PROTAC to its target proteins. By pre-saturating the PROTAC with one protein and titrating in the second, the formation of the ternary complex can be monitored.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex formation.

Mandatory Visualizations

Signaling Pathway of GPX4 Degradation and Ferroptosis Induction

Caption: PROTAC-mediated GPX4 degradation leads to lipid ROS accumulation and ferroptosis.

Experimental Workflow for PROTAC GPX4 Degrader Characterization

Caption: A typical workflow for the comprehensive characterization of a PROTAC GPX4 degrader.

Logical Relationship of PROTAC Components and Action

Caption: The components of a PROTAC molecule and their roles in mediating protein degradation.

Conclusion

PROTAC-mediated degradation of GPX4 is a novel and potent strategy for inducing ferroptosis in cancer cells. The rational design of these molecules, including the choice of the GPX4 ligand and the recruited E3 ligase, is critical for optimizing their degradation efficiency and therapeutic potential. This guide provides a foundational understanding of this compound and related compounds, along with the necessary experimental framework for their evaluation. As research in this area continues to expand, the development of more potent and selective GPX4 degraders holds significant promise for future cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 5. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular degradation systems in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 18. o2hdiscovery.co [o2hdiscovery.co]

- 19. Ternary complex formation - Profacgen [profacgen.com]

- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Distribution of PROTAC GPX4 Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular uptake, distribution, and mechanism of action of PROTAC GPX4 degrader-1, a representative proteolysis-targeting chimera designed to induce the degradation of Glutathione Peroxidase 4 (GPX4). This document outlines key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional molecule designed to selectively target GPX4 for degradation, thereby inducing ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for cancers that are resistant to traditional inhibitors.[1] These degraders typically consist of a ligand that binds to GPX4, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting the two moieties.[1]

Quantitative Data on GPX4 Degradation

The efficacy of this compound is determined by its ability to induce the degradation of GPX4 in a potent and timely manner. The following tables summarize the degradation performance of representative PROTAC GPX4 degraders in cellular assays.

Table 1: Dose-Dependent Degradation of GPX4

| PROTAC GPX4 Degrader | Cell Line | DC50 | Notes | Source |

| DC-2 | HT1080 | 0.03 µM | A PROTAC-based GPX4 degrader. | [2] |

| 5i (ZX703) | HT1080 | 0.135 µM | A small-molecule VHL-based PROTAC degrader. | [1] |

| dGPX4 | Tumor Cells | N/A | Showed a five-fold enhancement of ferroptosis induction compared to a GPX4 inhibitor. | [3] |

Table 2: Kinetic Profile of GPX4 Degradation by PROTAC 5i (ZX703)

| Treatment Time with 0.2 µM 5i | Percentage of GPX4 Degraded in HT1080 cells |

| 6 hours | ~50% |

| 12 hours | >80% |

| 24 hours | Sustained degradation |

Data derived from kinetic studies of compound 5i.[1]

Signaling Pathways and Experimental Workflows

PROTAC-Mediated GPX4 Degradation Pathway

This compound functions by forming a ternary complex between GPX4 and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of GPX4, marking it for degradation by the proteasome. Some GPX4 degraders have also been shown to utilize the autophagy-lysosome pathway.[1]

Caption: PROTAC-mediated degradation pathway of GPX4.

General Experimental Workflow for Evaluating this compound

The evaluation of a novel PROTAC involves a series of in vitro experiments to determine its efficacy and mechanism of action.

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Western Blot Analysis for GPX4 Degradation

This protocol is used to quantify the levels of GPX4 protein in cells following treatment with the PROTAC degrader.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HT1080) in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.003-1 µM) for a specified duration (e.g., 24 hours) to determine the DC50.[2] For kinetic studies, treat cells with a fixed concentration (e.g., 0.2 µM) for different time points (e.g., 0, 2, 4, 6, 12, 24 hours).[1]

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and load them onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the GPX4 band intensity to the corresponding loading control.

-

Calculate the percentage of GPX4 degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.[1]

-

Cellular Uptake and Intracellular Concentration Measurement (LC-MS/MS)

This protocol quantifies the amount of PROTAC that enters and accumulates within the cells.

-

Cell Treatment:

-

Seed a known number of cells in culture plates and treat them with this compound at a specific concentration and for a defined time.

-

-

Cell Harvesting and Lysis:

-

Wash the cells thoroughly with ice-cold PBS to remove any extracellular PROTAC.

-

Harvest the cells by scraping or trypsinization.

-

Lyse the cells using a suitable lysis buffer.

-

-

Sample Preparation:

-

Clarify the cell lysate by centrifugation.

-

Perform protein precipitation (e.g., with acetonitrile) to extract the PROTAC from the lysate.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Develop a standard curve using known concentrations of the PROTAC to quantify the amount in the cell lysate.

-

-

Data Analysis:

-

Calculate the intracellular concentration of the PROTAC, often expressed as the amount of compound per number of cells (e.g., fmol/10^6 cells) or as a ratio of the intracellular to the extracellular concentration.

-

Subcellular Fractionation for Distribution Analysis

This protocol separates different cellular compartments to determine the localization of the PROTAC.

-

Cell Treatment and Harvesting:

-

Treat cells with the PROTAC as described for the uptake assay.

-

Harvest the cells and wash them with PBS.

-

-

Fractionation Procedure:

-

Resuspend the cell pellet in a hypotonic fractionation buffer and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

-

Perform a series of differential centrifugations to separate the cellular components:

-

Low-speed centrifugation (e.g., 720 x g) to pellet the nuclei.

-

Higher-speed centrifugation of the supernatant (e.g., 10,000 x g) to pellet the mitochondria.[4]

-

Ultracentrifugation of the subsequent supernatant (e.g., 100,000 x g) to pellet the membrane fraction and obtain the cytosolic fraction in the final supernatant.[4]

-

-

-

Analysis of Fractions:

-

Lyse each fraction and quantify the amount of PROTAC in each compartment using LC-MS/MS as described above.

-

Perform Western blot analysis on each fraction using antibodies for marker proteins of each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Na+/K+ ATPase for plasma membrane, and GAPDH for cytosol) to assess the purity of the fractions.

-

Live-Cell Imaging for Visualizing PROTAC Distribution

Fluorescently labeling the PROTAC allows for the direct visualization of its uptake and distribution in living cells.

-

Synthesis of Fluorescently Labeled PROTAC:

-

Synthesize a derivative of the this compound that is conjugated to a fluorescent dye (e.g., BODIPY, fluorescein).

-

-

Live-Cell Microscopy:

-

Culture cells on glass-bottom dishes suitable for microscopy.

-

Treat the cells with the fluorescently labeled PROTAC.

-

If desired, co-stain with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, Hoechst for the nucleus).

-

Image the cells using a confocal or fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).

-

Acquire images over time to observe the kinetics of uptake and changes in subcellular localization.

-

-

Image Analysis:

-

Use image analysis software to quantify the fluorescence intensity in different cellular regions to determine the relative distribution of the PROTAC.

-

Analyze the co-localization of the PROTAC signal with the signals from the organelle trackers.

-

Conclusion

The successful development of PROTAC GPX4 degraders relies on a thorough understanding of their cellular pharmacology, including their ability to enter cells, engage their target, and localize to the appropriate subcellular compartments. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of this compound and other novel protein degraders. By systematically assessing these parameters, researchers can optimize the design of PROTACs to achieve enhanced therapeutic efficacy.

References

- 1. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Intracellular Delivery of Glutathione Peroxidase Degrader Induces Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.abcam.com [docs.abcam.com]

In Vitro Characterization of PROTAC GPX4 Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC GPX4 degrader-1 (also known as DC-2). It includes a summary of its degradation performance, detailed protocols for key biochemical and cellular assays, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound has been evaluated for its ability to induce the degradation of Glutathione (B108866) Peroxidase 4 (GPX4). The following table summarizes its performance in the HT1080 human fibrosarcoma cell line and compares it with other published GPX4 degraders.

| Compound Name | Ligand for GPX4 | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |

| This compound (DC-2) | ML210 | CRBN | 0.03 µM | Not Reported | HT1080 | [1][2] |

| PROTAC GPX4 degrader-2 (18a) | RSL3 | cIAP | 1.68 µM (48h) | 85% (48h) | HT1080 | [3][4] |

| PROTAC GPX4 degrader-5 | Not Specified | Not Specified | 28 nM | Not Reported | Not Specified | [5] |

| ZX703 (5i) | ML210 | VHL | 0.135 µM | 86% | HT1080 | [6] |

| GDC-11 | ML162 | CRBN | >10 µM (33% degradation at 10 µM) | Not Reported | Not Specified | [7] |

Note: DC50 (Degradation Concentration 50) is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Detailed methodologies for the essential in vitro assays used to characterize this compound are provided below.

Western Blotting for GPX4 Degradation

This protocol is used to quantify the dose-dependent degradation of GPX4 in cells treated with the PROTAC degrader.

Materials:

-

HT1080 cells

-

This compound

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GPX4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed HT1080 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.003-1 µM) for 24 hours.[1]

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

Sample Preparation:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the GPX4 signal to the loading control (e.g., GAPDH).

-

Cell Viability (Cytotoxicity) Assay

This assay determines the effect of GPX4 degradation on cell viability, often as a measure of induced ferroptosis.

Materials:

-

HT1080 cells

-

This compound

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HT1080 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Measurement (using CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

-

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of GPX4 is mediated by the ubiquitin-proteasome system.

Materials:

-

Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (specific to the recruited E3 ligase), E3 ligase (e.g., CRBN or VHL complex), GPX4

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

This compound

-

Anti-GPX4 antibody and anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, recombinant GPX4, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

PROTAC Addition: Add this compound to the reaction mixture. Include a control reaction without the degrader.

-

Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with an anti-GPX4 antibody to detect a high molecular weight smear or laddering pattern, which indicates polyubiquitination of GPX4.

-

Alternatively, probe with an anti-ubiquitin antibody.

-

Visualizations: Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the action of this compound.

Caption: Mechanism of action for this compound.

Caption: GPX4's role in the ferroptosis signaling pathway.

Caption: Workflow for the in vitro characterization of GPX4 degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound| CAS NO:2916433-81-1| GlpBio [glpbio.cn]

- 3. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

GPX4 as a Therapeutic Target for PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides, distinguishing it from other cell death pathways like apoptosis and necroptosis.[1][2] At the heart of the cellular defense against ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), a unique, glutathione-dependent selenoenzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols.[1] Elevated expression of GPX4 is observed in numerous cancer cells, and its inhibition or knockout has been shown to suppress tumor growth, making it a compelling therapeutic target.[1]

However, the shallow active site of GPX4 presents a challenge for the development of traditional small-molecule inhibitors.[1] Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful alternative. PROTACs are heterobifunctional molecules that recruit a target protein (in this case, GPX4) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own machinery.[1][3] This degradation-based approach offers several advantages, including the potential to target "undruggable" proteins, catalytic activity at sub-stoichiometric concentrations, and the ability to overcome drug resistance mechanisms associated with traditional inhibitors.[1] This guide provides an in-depth technical overview of the strategies, methodologies, and data related to the development of GPX4-targeting PROTACs.

The GPX4 Signaling Pathway in Ferroptosis

GPX4 is the central regulator of a key anti-ferroptotic pathway. Its function is intrinsically linked to the availability of its cofactor, glutathione (GSH). The canonical pathway involves the uptake of cystine via the system Xc- transporter, which is then reduced to cysteine. Cysteine, along with glutamate (B1630785) and glycine, is used to synthesize GSH. GPX4 utilizes GSH to detoxify lipid peroxides (L-OOH) into lipid alcohols (L-OH), thereby preventing the chain reaction of lipid peroxidation that ultimately leads to membrane damage and cell death. Inhibition or degradation of GPX4 disrupts this protective mechanism, leading to the accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis.[4][5][6]

Mechanism of Action: GPX4-Targeting PROTACs

GPX4-targeting PROTACs are designed to induce the degradation of the GPX4 protein. These chimeric molecules consist of three key components: a "warhead" that binds to GPX4, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[1]

The mechanism proceeds as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to GPX4 and the E3 ligase, forming a ternary GPX4-PROTAC-E3 ligase complex.

-

Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of GPX4.

-

Proteasomal Degradation: The poly-ubiquitinated GPX4 is now recognized and targeted for degradation by the 26S proteasome.

-

PROTAC Recycling: After degradation of the target, the PROTAC is released and can catalyze further rounds of degradation.

Some studies suggest that GPX4 degradation can also occur through the autophagy-lysosome pathway in addition to the ubiquitin-proteasome system.[1][7][8]

Reported GPX4-Targeting PROTACs

Several research groups have developed PROTACs targeting GPX4, utilizing different warheads, linkers, and E3 ligase ligands. The efficacy of these molecules is typically assessed by their ability to degrade GPX4 (measured as DC₅₀) and their cytotoxicity against cancer cell lines (measured as IC₅₀).

| PROTAC Name | GPX4 Warhead | E3 Ligase Ligand | DC₅₀ (µM) | IC₅₀ (µM) | Cell Line | Key Findings & Reference |

| 5i (ZX703) | ML210 | VHL | 0.135 | Not Reported | HT1080 | Degrades GPX4 via both proteasome and lysosome pathways.[1] |

| GDC-11 | ML162 | CRBN | >10 (33% degradation at 10 µM) | 11.69 | Not Specified | Showed a balanced profile of degradation, cytotoxicity, and lipid peroxide accumulation.[9][10] |

| 8e | RSL3 | VHL | Not Reported | Not Reported | HT1080 | 2-3 times more potent than RSL3 in anti-tumor assays; degrades GPX4 via UPS and autophagy.[8] |

| dGPX4 | ML162 | CRBN | Dose-dependent | Not Reported | HT1080 | Showed a five-fold enhancement of ferroptosis induction compared to the inhibitor ML162.[11] |

| DC-2 | ML210 | Not Specified | Not Reported | Not Reported | Not Specified | Degrades GPX4 via proteasome and autophagy; superior to ML210 in vivo.[12] |

| Au-PGPD | Peptide | MDM2 | Not Reported | Not Reported | ALL cells | Peptide-based PROTAC targeting a non-active site; selective for cancer cells with high MDM2.[13] |

Key Experimental Methodologies

Validating the mechanism and efficacy of GPX4-targeting PROTACs requires a series of well-defined experiments. Below are protocols for essential assays.

Assessment of GPX4 Degradation by Western Blot

This is the primary assay to confirm the PROTAC-induced degradation of the target protein.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., HT1080 fibrosarcoma cells, which are sensitive to ferroptosis) in 6-well plates and allow them to adhere overnight.[7] Treat the cells with various concentrations of the GPX4 PROTAC, a negative control (e.g., the warhead alone), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to normalize protein levels.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using software like ImageJ to determine the percentage of GPX4 degradation relative to the vehicle control.[1]

To confirm the degradation mechanism, cells can be co-treated with a proteasome inhibitor (e.g., MG132) or a lysosome inhibitor (e.g., chloroquine, CQ).[1][3] Rescue of GPX4 levels in the presence of these inhibitors points to the involvement of the respective degradation pathway.

Cell Viability and Cytotoxicity Assay

This assay measures the functional consequence of GPX4 degradation—cell death.

Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]

-

Compound Treatment: Prepare serial dilutions of the GPX4 PROTAC. Treat the cells and include vehicle and no-treatment controls. To confirm that cell death is due to ferroptosis, include parallel treatments with the PROTAC plus a ferroptosis inhibitor like ferrostatin-1 or liproxstatin-1.[2]

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C.[14][15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL) to each well and incubate for 4 hours.[14] Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC₅₀ value. Rescue of cell viability by ferroptosis inhibitors confirms the mechanism of action.

Measurement of Lipid ROS

A direct measurement of lipid peroxidation is a hallmark of ferroptosis and confirms the downstream effect of GPX4 degradation.[2]

Protocol (C11-BODIPY 581/591 Assay):

-

Cell Culture and Treatment: Seed cells in 6-well plates or imaging dishes. Treat with the GPX4 PROTAC, a positive control (e.g., RSL3), and a vehicle control for a predetermined time (e.g., 6-24 hours).[14]

-

Probe Loading: In the final 30-60 minutes of treatment, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM.[14]

-

Cell Harvest and Washing: Wash the cells twice with PBS. For flow cytometry, harvest the cells by trypsinization and resuspend in PBS. For microscopy, add fresh imaging buffer.[14]

-

Analysis:

-

Flow Cytometry: Analyze the cells immediately. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. An increase in the green fluorescence signal (e.g., in the FITC channel) indicates lipid ROS accumulation.[14]

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Compare the shift from red to green fluorescence in treated versus control cells.

-

Overcoming Therapeutic Resistance

A significant advantage of the PROTAC modality is its potential to overcome drug resistance. Resistance to traditional inhibitors often arises from target protein mutations that prevent drug binding or from target protein overexpression. Because PROTACs can often tolerate mutations in the warhead binding site and only require transient binding to induce degradation, they can remain effective where inhibitors fail. By completely removing the target protein, PROTACs can also counteract resistance caused by overexpression or by the non-enzymatic scaffolding functions of the target. GPX4-targeting PROTACs, therefore, represent a promising strategy for treating cancers that have developed resistance to other therapies.[8][12]

Conclusion and Future Directions

Targeting GPX4 with PROTACs is a novel and highly promising strategy for inducing ferroptosis in cancer cells, particularly in drug-resistant contexts. The catalytic nature of PROTACs allows for potent, sustained degradation of GPX4, offering a distinct mechanistic advantage over traditional covalent inhibitors. The data from several reported GPX4 degraders demonstrate the feasibility and potential of this approach.

Future challenges and opportunities include optimizing the pharmacokinetic properties of these large molecules for in vivo applications, developing strategies for tumor-specific delivery to minimize potential on-target toxicity in normal tissues, and exploring novel E3 ligases to expand the therapeutic window.[11][16][17] Continued research into the design of next-generation GPX4 PROTACs, supported by the robust experimental methodologies outlined in this guide, holds the potential to translate this powerful technology into effective cancer therapeutics.

References

- 1. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Hydrophobic-Tagged Glutathione Peroxidase 4 (GPX4) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Intracellular Delivery of Glutathione Peroxidase Degrader Induces Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. esmed.org [esmed.org]

- 13. A GPX4 non-enzymatic domain and MDM2 targeting peptide PROTAC for acute lymphoid leukemia therapy through ferroptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Targeting GPX4 in ferroptosis and cancer: chemical strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Lynchpin of Cancer Cell Survival: A Technical Guide to GPX4 and Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate dance between cell survival and cell death is a cornerstone of cancer biology. While traditional research has focused on apoptotic pathways, a newer, iron-dependent form of regulated cell death known as ferroptosis has emerged as a critical vulnerability in cancer, particularly in therapy-resistant and mesenchymal-like cancer cells. At the heart of the cellular defense against ferroptosis lies Glutathione (B108866) Peroxidase 4 (GPX4), a unique selenoenzyme that functions as the central guardian against lipid peroxidation. This technical guide provides an in-depth exploration of the pivotal role of GPX4 in cancer cell survival, the mechanism of ferroptosis, and the therapeutic potential of targeting this pathway. We will delve into the core signaling pathways, present quantitative data on GPX4 expression and inhibitor efficacy, and provide detailed experimental protocols for key assays in ferroptosis research.

The Central Role of GPX4 in Preventing Ferroptosis

Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] This process is distinct from other forms of cell death in its morphology, biochemistry, and genetics.[3] The primary function of GPX4 is to reduce phospholipid hydroperoxides (PLOOH) to their corresponding non-toxic lipid alcohols (PLOH) using glutathione (GSH) as a cofactor.[4][5] This singular ability to detoxify lipid peroxides within biological membranes makes GPX4 the master regulator of ferroptosis.[6]

Inhibition or inactivation of GPX4 leads to an unchecked accumulation of lipid peroxides, culminating in membrane damage and cell death.[1][2] This dependency on GPX4 is particularly pronounced in certain cancer subtypes, including those with high mesenchymal characteristics and those that have developed resistance to conventional therapies.[4]

The GPX4 Signaling Axis: A Network of Regulation

The activity and expression of GPX4 are tightly controlled by a network of upstream regulators and are intertwined with other cellular signaling pathways.

The Canonical System Xc-/GSH/GPX4 Pathway

The canonical pathway for ferroptosis suppression revolves around the cystine/glutamate antiporter (System Xc-), glutathione (GSH) synthesis, and GPX4 activity. System Xc- imports extracellular cystine, which is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the antioxidant tripeptide glutathione (GSH).[3] GSH serves as an essential cofactor for GPX4's enzymatic activity.[1][2] Therefore, inhibition of System Xc- (e.g., by erastin) or depletion of GSH leads to the inactivation of GPX4 and the induction of ferroptosis.[6]

Figure 1: The canonical System Xc-/GSH/GPX4 pathway for ferroptosis suppression.

Transcriptional Regulation by p53 and NRF2

The tumor suppressor p53 has a dual and context-dependent role in regulating ferroptosis.[7][8] In some contexts, p53 can promote ferroptosis by transcriptionally repressing the expression of SLC7A11, a key component of System Xc-, thereby limiting cystine uptake and GSH synthesis.[1][9] Conversely, in other situations, p53 has been shown to inhibit ferroptosis.[7][8]

Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response.[10][11] Under conditions of oxidative stress, NRF2 translocates to the nucleus and promotes the transcription of a battery of antioxidant genes, including those involved in GSH synthesis and GPX4 itself.[12][13] Consequently, activation of the NRF2 pathway can confer resistance to ferroptosis.[11]

Figure 2: Transcriptional regulation of the GPX4 pathway by p53 and NRF2.

Crosstalk with Other Cell Death Pathways

Ferroptosis is not an isolated process and exhibits significant crosstalk with other cell death pathways, such as apoptosis and autophagy.[1][3] For instance, some molecules are shared between these pathways.[1] Autophagy can contribute to ferroptosis by degrading ferritin, an iron storage protein, thereby increasing the intracellular pool of labile iron.[3] The interplay between these pathways is complex and context-dependent, offering potential avenues for combination therapies.[2]

GPX4 in Cancer: Expression and Therapeutic Targeting

The dependence of cancer cells on GPX4 presents a compelling therapeutic window for inducing ferroptosis to eliminate tumors, especially those resistant to conventional treatments.

GPX4 Expression in Cancer

Analysis of large-scale cancer databases such as The Cancer Genome Atlas (TCGA) and the Gene Expression Omnibus (GEO) has revealed that GPX4 is overexpressed in a wide range of human cancers compared to their normal tissue counterparts.[14] This overexpression is often associated with more advanced tumor stages and poorer patient prognosis.[4][15]

| Cancer Type | GPX4 Expression Status | Reference |

| Thyroid Cancer | Significantly higher in tumor tissues vs. normal tissues. | |

| Colorectal Adenocarcinoma | Higher expression in primary and metastatic tissues vs. healthy colon. | |

| Endometrial Carcinoma | Significantly up-regulated in tumor tissues and cell lines. | [14] |

| Lung Adenocarcinoma (TKI-resistant) | Up-regulated in TKI-resistant cell lines. | [16] |

| Pan-cancer Analysis (TCGA) | Higher expression in 22 of 33 cancer types. | [15] |

Pharmacological Inhibition of GPX4

A growing number of small molecule inhibitors targeting GPX4 have been developed and are being investigated for their anticancer properties. These inhibitors can be broadly classified into those that directly bind to and inactivate GPX4 (e.g., RSL3, ML162) and those that indirectly inhibit GPX4 by depleting its cofactor, GSH (e.g., erastin).[6][17]

| Compound | Target | Cancer Cell Line(s) | IC50 | Reference |

| RSL3 | GPX4 (direct) | NSCLC cell lines | Varies by cell line | [18] |

| Erastin | System Xc- | Rhabdomyosarcoma | 0.1 - 5 µM | [17] |

| Compound 16 | GPX4 (covalent) | 22Rv1 (prostate cancer) | 1.53 µM | [19] |

| Compound 14 | GPX4 (covalent) | 22Rv1 (prostate cancer) | 10.94 µM | [19] |

| Gpx4/cdk-IN-1 (B9) | GPX4 and CDK4/6 | MDA-MB-231 (breast), HCT-116 (colon) | 0.80 µM, 0.75 µM | [20] |

Experimental Protocols for Ferroptosis Research

Accurate and reproducible methods for inducing and measuring ferroptosis are crucial for advancing research in this field. Below are detailed protocols for key assays.

Induction of Ferroptosis in Cell Culture

Figure 3: General workflow for inducing ferroptosis in vitro.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Ferroptosis inducer (e.g., RSL3, erastin)

-

Ferroptosis inhibitor (e.g., ferrostatin-1)

-

Vehicle control (e.g., DMSO)

-

Multi-well plates or other appropriate culture vessels

Procedure:

-

Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Prepare a series of dilutions of the ferroptosis inducer in complete cell culture medium. For control wells, prepare medium with the vehicle alone and medium containing the ferroptosis inhibitor.

-

Remove the existing medium from the cells and replace it with the prepared treatment media.

-

Incubate the cells for the desired time period (typically 24-48 hours).

-

Proceed with downstream assays to measure ferroptosis markers.

Measurement of Lipid Peroxidation using C11-BODIPY 581/591

Principle: C11-BODIPY 581/591 is a fluorescent lipid probe that incorporates into cellular membranes. Upon oxidation by lipid ROS, its fluorescence emission shifts from red to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.[21][22][23]

Materials:

-

Cells treated as described in section 4.1

-

C11-BODIPY 581/591 dye

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

At the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.[24]

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Harvest the cells (if using flow cytometry) and wash them twice with PBS or HBSS to remove excess dye.[21]

-

Resuspend the cells in PBS or HBSS for analysis.

-

Analyze the cells by flow cytometry or fluorescence microscopy. For flow cytometry, measure the fluorescence intensity in the green (e.g., FITC) and red (e.g., PE-Texas Red) channels.[25][26]

Measurement of Intracellular Glutathione (GSH)

Principle: The Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), reacts with free thiol groups, such as in GSH, to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[27][28]

Materials:

-

Treated cells

-

Lysis buffer (e.g., 50 mM K2HPO4, 1 mM EDTA, pH 6.5, 0.1% Triton X-100)

-

Reaction buffer (e.g., 0.1 M Na2HPO4, 1 mM EDTA, pH 8)

-

DTNB solution (4 mg/mL in reaction buffer)

-

GSH standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Harvest and lyse the cells in ice-cold lysis buffer.[27]

-

Centrifuge the lysate to remove cellular debris.

-

In a 96-well plate, add a known volume of cell lysate and a series of GSH standards to separate wells.[27]

-

Add reaction buffer to each well.

-

Initiate the reaction by adding the DTNB solution to all wells.

-

Incubate the plate for 15 minutes at 37°C.[27]

-

Measure the absorbance at 405-412 nm using a microplate reader.

-

Calculate the GSH concentration in the samples based on the GSH standard curve.

In Vitro GPX4 Activity Assay

Principle: This assay measures GPX4 activity through a coupled enzyme reaction. GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide) using GSH, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to GPX4 activity.[29][30]

Materials:

-

Cell lysate or recombinant GPX4

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, 1 mM EDTA)

-

NADPH solution

-

Glutathione Reductase (GR) solution

-

GSH solution

-

Cumene hydroperoxide (substrate)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare cell lysates from treated and control cells.

-

In a 96-well UV-transparent plate, add the following in order: assay buffer, NADPH, GSH, GR, and cell lysate. Include a no-enzyme control.[29]

-

Initiate the reaction by adding cumene hydroperoxide to all wells.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 10-20 minutes.[29]

-

Calculate the rate of decrease in absorbance at 340 nm (the rate of NADPH consumption). This rate is proportional to the GPX4 activity.

Conclusion and Future Directions

GPX4 stands as a critical gatekeeper of cancer cell survival, particularly in the context of therapy resistance. Its central role in suppressing ferroptosis has unveiled a promising therapeutic vulnerability. The development of potent and specific GPX4 inhibitors holds immense potential for the treatment of aggressive and drug-resistant cancers. Future research should focus on elucidating the intricate regulatory networks governing GPX4 expression and activity, identifying predictive biomarkers for sensitivity to GPX4 inhibition, and developing novel therapeutic strategies, including combination therapies that synergistically induce ferroptosis. A deeper understanding of the interplay between ferroptosis and other cellular processes will undoubtedly pave the way for innovative and effective anti-cancer treatments.

References

- 1. Correlation of Ferroptosis and Other Types of Cell Death in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The crosstalk between autophagy and ferroptosis: what can we learn to target drug resistance in cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Regulation of ferroptotic cancer cell death by GPX4. | Broad Institute [broadinstitute.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. p53 in ferroptosis regulation: the new weapon for the old guardian - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. explorationpub.com [explorationpub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Increased expression of GPX4 promotes the tumorigenesis of thyroid cancer by inhibiting ferroptosis and predicts poor clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of GPX4 as a therapeutic target for lung adenocarcinoma after EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 22. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 23. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 26. researchgate.net [researchgate.net]

- 27. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]

- 28. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols: PROTAC GPX4 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of PROTAC GPX4 degrader-1 (also known as DC-2), a proteolysis-targeting chimera designed to induce the degradation of Glutathione Peroxidase 4 (GPX4) and trigger ferroptosis in cancer cells.

Introduction

Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation, a key event in the iron-dependent cell death pathway known as ferroptosis. By reducing lipid hydroperoxides to non-toxic lipid alcohols, GPX4 acts as a central negative regulator of ferroptosis.[1] Elevated GPX4 expression has been observed in various cancer cells, contributing to their resistance to therapy.

This compound is a heterobifunctional molecule that co-opts the ubiquitin-proteasome system to selectively target and degrade the GPX4 protein. It consists of a ligand that binds to GPX4, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GPX4, resulting in an accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis. This targeted degradation approach offers a promising therapeutic strategy for cancers dependent on GPX4 for survival.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on studies conducted in the HT1080 human fibrosarcoma cell line.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation Concentration) | HT1080 | 0.03 µM | --INVALID-LINK-- |

| Incubation Time for Degradation | HT1080 | 24 hours | --INVALID-LINK-- |

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system to eliminate GPX4. The degradation of GPX4 disrupts the cellular defense against lipid peroxidation, leading to ferroptosis.

References

Application Notes and Protocols for PROTAC GPX4 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction